1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone, also known as 3-(trifluoromethyl)acetophenone, is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 207.15 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group.
This compound can be sourced from various chemical suppliers and has been studied extensively in both academic and industrial settings. It falls under the classification of ketones, specifically aromatic ketones, due to the presence of the carbonyl group () adjacent to an aromatic ring.
The synthesis of 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone can be achieved through several methods:
The molecular structure of 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone features a phenyl ring substituted with a trifluoromethyl group at the meta position relative to the carbonyl group. The structural formula can be represented as follows:
Key structural data include:
1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone can undergo several types of chemical reactions:
The mechanism of action for 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone primarily revolves around its interactions as a pharmacophore in drug design. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical applications. The compound's ability to participate in various chemical reactions also allows it to serve as a versatile intermediate in synthetic pathways leading to biologically active molecules.
1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone has significant scientific uses:
Transition metal catalysis enables precise functional group installation on aromatic cores, critical for constructing 1-[3-amino-5-(trifluoromethyl)phenyl]ethanone. The electron-withdrawing nature of the trifluoromethyl group necessitates tailored catalytic systems to overcome deactivation challenges.
Palladium-catalyzed carbonylative coupling represents a key method, where 3-bromo-5-(trifluoromethyl)aniline reacts with acetyl equivalents under CO atmosphere. A patented process (WO2021171301A1) employs Pd(OAc)₂/XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the catalytic system, achieving 85–92% yields at 80–100°C in toluene/water biphasic solvent with triethylamine as base [1]. The XPhos ligand mitigates catalyst poisoning by the amino group through steric shielding. Alternative ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) yield inferior results (<60%), underscoring ligand sensitivity.
Table 1: Palladium-Catalyzed Carbonylative Coupling for Acetophenone Synthesis
Aryl Halide | Catalyst System | Ligand | Solvent | Yield (%) |
---|---|---|---|---|
3-Bromo-5-(trifluoromethyl)aniline | Pd(OAc)₂/XPhos | XPhos | Toluene/H₂O | 92 |
3-Bromo-5-(trifluoromethyl)aniline | Pd(OAc)₂/SPhos | SPhos | Toluene/H₂O | 58 |
3-Iodo-5-(trifluoromethyl)aniline | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 75 |
Direct C–H acetoxylation of 3-(trifluoromethyl)aniline precursors offers a step-economical alternative. RuCl₃·nH₂O/Cu(OAc)₂ catalytic systems in acetic acid/acetic anhydride mixtures facilitate meta-selective acetoxylation at 120°C, exploiting the trifluoromethyl group’s directing effect. Subsequent hydrolysis yields the 3-amino-5-(trifluoromethyl)acetophenone scaffold with 70–78% isolated yield [1]. Limitations include moderate regioselectivity (∼85:15 meta:para ratio) and catalyst loading requirements (5 mol% Ru).
Reduction of the nitro group in 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone provides the most direct route to the target amine. The electron-deficient aryl ring and ketone functionality necessitate selective reduction methods to avoid side reactions like dehalogenation or carbonyl reduction.
Catalytic hydrogenation using PtO₂ (Adams catalyst) in ethyl acetate at 25–30°C and 50 psi H₂ achieves >95% conversion within 4 hours, with >99% chemoselectivity for nitro reduction [6]. Crucially, acetic acid additive (5 vol%) protonates the nascent amine, preventing catalyst poisoning. Alternative catalysts like Pd/C exhibit inferior performance (<70% conversion) due to competitive dehalogenation of the −CF₃ group.
Table 2: Nitro Reduction Methods for 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone
Method | Catalyst/Reductant | Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Catalytic Hydrogenation | PtO₂ | 50 psi H₂, EtOAc, 25°C, 4 h | 97 | >99 |
Catalytic Hydrogenation | 5% Pd/C | 50 psi H₂, EtOAc, 25°C, 6 h | 68 | 92 |
Transfer Hydrogenation | FeCl₂/NaBH₄ | iPrOH, 60°C, 12 h | 82 | 95 |
Zinc-Mediated Reduction | Zn/NH₄Cl | EtOH/H₂O (4:1), 70°C, 2 h | 89 | 98 |
Transfer hydrogenation offers a pressure-free alternative. FeCl₂-catalyzed systems with NaBH₄ in isopropanol achieve 82% yield at 60°C over 12 hours . Zinc dust in aqueous ethanol (with NH₄Cl as proton source) provides a non-catalytic route with 89% yield, though it generates stoichiometric zinc waste. All methods preserve the ketone and −CF₃ groups, with impurities primarily stemming from incomplete reduction (<1% over-reduction to hydroxylamine).
Whole-cell biocatalysts enable asymmetric synthesis of chiral intermediates from prochiral ketones, though their application to 1-[3-amino-5-(trifluoromethyl)phenyl]ethanone focuses on reductive amination or ketone reduction pathways. Engineered Candida tropicalis 104 exemplifies advances in overcoming substrate toxicity and low mass transfer.
In oxygen-limited PBS buffer (0.2 M, pH 8.0, 200 rpm, 30°C), C. tropicalis 104 resting cells (79.5 g DCW/L) reduced 200 mM 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone to the corresponding chiral alcohol with 73.7% yield via carbonyl reductase activity [2]. Microaerobic conditions enhance NADH regeneration, quadrupling the substrate-to-catalyst (S/C) ratio versus aerobic systems. Choline chloride:trehalose (ChCl:T, 1:1 molar) deep-eutectic solvent further boosts yield to 86.2% at 200 mM substrate by enhancing membrane permeability and mitigating cytotoxicity [2].
Table 3: Biocatalytic Performance for Ketone Reduction
Biocatalyst | Substrate (mM) | Co-Solvent/Additive | S/C (mM/g) | Yield (%) |
---|---|---|---|---|
C. tropicalis 104 | 50 | None | 0.6 | 90.5 |
C. tropicalis 104 | 200 | None | 3.0 | 73.7 |
C. tropicalis 104 | 200 | ChCl:T (20% v/v) | 3.0 | 86.2 |
C. tropicalis 104 | 300 | ChCl:T (20% v/v) | 3.8 | 72.9 |
Penicillium expansum | 50 | Glucose (co-substrate) | 0.6 | 91 (99% ee) |
Directed evolution of Rhodococcus erythropolis carbonyl reductase (ReCR) improves activity toward trifluoromethylated acetophenones. Mutant ReCR-M4 (F147L/A202G) exhibits 8-fold higher kcat/KM for 1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone than wild-type, enabling 95% conversion at 100 mM substrate with glucose dehydrogenase (GDH) cofactor recycling [5]. Immobilization on chitosan microspheres enhances operational stability (>10 cycles, 90% activity retained).
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